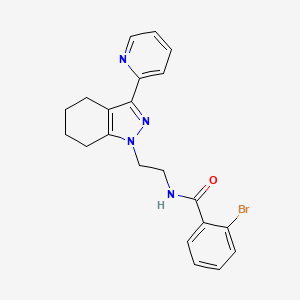

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound that contains benzofuran and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. One approach involves the reaction of salicylaldehyde and chloroacetic acid, while another involves the cyclization of 2-alkyne phenols . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics, Pharmacodynamics, and Toxicology

Recent research has focused on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofuran derivatives. These studies have shown that the clinical effects of benzofuran derivatives are comparable to common illicit drugs like amphetamine and MDMA. The toxicity of these substances can be managed with existing treatment guidelines based on clinical effects rather than the specific drug involved. This suggests a potential area of application for benzofuran derivatives in understanding and managing the health risks associated with NPS use (Nugteren-van Lonkhuyzen et al., 2015).

Sustainable Materials and Fuels

Benzofuran derivatives, including 2,5-dimethylfuran, are highlighted for their potential in sustainable material and fuel production. These derivatives can be produced from plant biomass and have the potential to replace non-renewable hydrocarbon sources. This indicates a promising application in the development of sustainable polymers, functional materials, and fuels, showcasing the versatility of benzofuran derivatives in green chemistry and material science applications (Chernyshev et al., 2017).

Supramolecular Chemistry

Benzofuran derivatives play a significant role in supramolecular chemistry, especially in the development of benzene-1,3,5-tricarboxamides (BTAs). These compounds are used in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. This application underscores the importance of benzofuran derivatives in creating advanced materials with potential for high-tech and medical uses (Cantekin et al., 2012).

Antimicrobial Agents

Benzofuran derivatives have been identified as effective scaffolds for developing novel antimicrobial agents. Their unique structural features and broad spectrum of biological activities make them promising candidates in the search for efficient antimicrobial drugs. Recent research has focused on the discovery of new drugs in this field, highlighting the therapeutic potential of benzofuran compounds in treating microbial diseases (Hiremathad et al., 2015).

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biological pathways due to their broad range of biological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11-9-14(12(2)22-11)18(21)19-8-7-15(20)17-10-13-5-3-4-6-16(13)23-17/h3-6,9-10,15,20H,7-8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQSZVSDELQIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)

![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)

![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)